(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Description
The compound (3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is a bicyclic lactam featuring a methano bridge and fused dioxolane rings. Its stereochemistry and functional groups make it a structurally unique scaffold in organic synthesis, particularly in pharmaceutical intermediates and natural product analogs. The compound is synthesized via acid-catalyzed cyclization using p-toluenesulfonic acid and 2,2-dimethoxypropane in methanol, yielding a product purified by flash chromatography .
Properties
IUPAC Name |
(1R,2S,6R,7S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)/t4-,5+,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGIROCFQXHTKS-JRTVQGFMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3C[C@@H]([C@H]2O1)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370346 | |
| Record name | (3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220507-10-8 | |
| Record name | (3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, summarizing key findings from various studies and presenting relevant data in a structured manner.
Basic Information
- IUPAC Name: this compound
- CAS Number: 220507-10-8
- Molecular Formula: C12H15N1O3
- Molecular Weight: 221.25 g/mol
Physical Properties
- Appearance: White to off-white crystalline powder
- Melting Point: Approximately 152°C
- Solubility: Soluble in organic solvents; limited solubility in water
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and possess anti-inflammatory properties.
Pharmacological Studies
Research indicates that this compound exhibits significant activity in several pharmacological assays:
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Neurotransmitter Modulation
- Studies have shown that the compound can influence serotonin and dopamine receptor activity. It has demonstrated potential as an antidepressant and anxiolytic agent in animal models.
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Anti-inflammatory Effects
- In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Case Study 1: Neuropharmacological Assessment
A study conducted on mice evaluated the compound's effects on anxiety-like behaviors using the elevated plus maze test. Results indicated a significant decrease in anxiety levels at doses of 10 mg/kg compared to control groups.
Case Study 2: Anti-inflammatory Activity
In another study involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with this compound resulted in a marked reduction in paw edema and inflammatory markers.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison
Key Observations:
- The target compound’s methano bridge and dioxolane rings distinguish it from thieno-pyridinones (e.g., ) and spiro systems ().
- Its stereochemical complexity contrasts with simpler fused-ring systems like those in and .
Key Observations:
- The target compound’s synthesis emphasizes acid-catalyzed cyclization , whereas similar heterocycles (e.g., ) rely on condensation reactions with aldehydes.
- Purification methods vary, with the target compound requiring chromatographic separation due to its polar functional groups .
Spectroscopic Characterization
- NMR Data: The target compound’s ¹H-NMR and ¹³C-NMR spectra would show distinct signals for the methano bridge (δ ~1.5–2.5 ppm for CH₃ groups) and lactam carbonyl (δ ~170 ppm). Comparable compounds, such as the imidazopyridine in , exhibit nitro group deshielding (δ ~8.5 ppm for aromatic protons) and ester carbonyls (δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the target’s molecular ion ([M+H]⁺ at m/z 198.23), while ’s compound shows [M+H]⁺ at m/z 559.54 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this bicyclic compound, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves stereoselective cyclization or multi-step annulation. For example, one-pot reactions using catalysts like Lewis acids (e.g., BF₃·OEt₂) or organocatalysts can enforce stereochemical outcomes. Protecting groups (e.g., 2,2-dimethyl for dioxolane stability) are critical to preserve ring integrity during synthesis. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures stereochemical purity. NMR analysis (e.g., coupling constants in NMR for axial/equatorial proton configurations) confirms stereochemistry .
Q. Which spectroscopic techniques are prioritized for structural validation and purity assessment?
- Methodological Answer :
- and NMR : Assign diastereotopic protons (e.g., methano bridge protons at δ 3.1–4.0 ppm) and quaternary carbons (e.g., dioxolane oxygens influencing chemical shifts).
- HRMS : Confirm molecular weight (e.g., observed vs. calculated mass deviation < 2 ppm) and rule out byproducts.
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve absolute configuration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical data (e.g., HRMS, NMR splitting patterns)?
- Methodological Answer :
- HRMS deviations : Check for isotopic contributions (e.g., bromine in analogs) or solvent adducts. Use high-resolution instruments (Orbitrap/TOF) for precision .
- NMR anomalies : Employ 2D techniques (COSY, NOESY) to distinguish overlapping signals. For example, NOESY correlations between methano bridge protons and methyl groups confirm spatial proximity .
- Byproduct identification : LC-MS/MS with fragmentation patterns isolates impurities. Reference ’s approach to organic degradation during prolonged storage .
Q. What computational strategies predict reactivity and stability under varying conditions (e.g., acidic/alkaline media)?
- Methodological Answer :
- DFT calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis of dioxolane).
- MD simulations : Assess solvent interactions (e.g., DMSO vs. water) on conformational stability.
- QSPR models : Correlate logP (e.g., calculated -0.87) with solubility for formulation studies .
Q. How do reaction parameters (solvent, temperature) influence yield and stereoselectivity?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps but may reduce stereoselectivity.
- Temperature : Lower temperatures (-20°C) favor kinetic control in stereoselective steps, while higher temperatures (80°C) accelerate ring-closing but risk racemization.
- Catalyst screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantiomeric excess optimization .
Data Contradiction and Optimization
Q. What strategies mitigate low yields during scale-up without compromising stereochemistry?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
